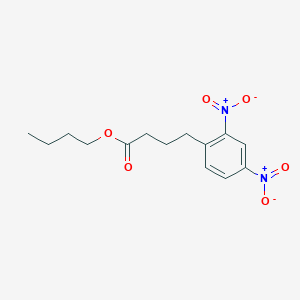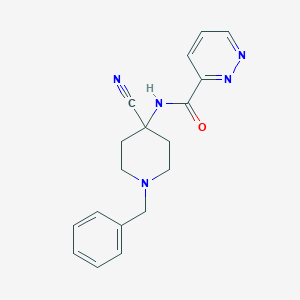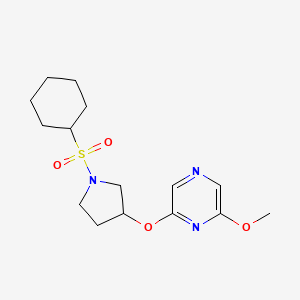
(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-ethylpiperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula for this compound is C23H32N6O, and it has a molecular weight of 408.55.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented. The molecular formula is C16H27N3 and the molecular weight is 261.40568 .Applications De Recherche Scientifique
Central Nervous System Depressants
Research has been conducted on a series of novel compounds demonstrating central nervous system (CNS) depressant activity, potential anticonvulsant properties, and a low order of acute toxicity. Among these, certain compounds have shown promising antipsychotic effects, emphasizing the exploration of triazolylmethanones and related structures for neurological applications (Butler, Wise, & Dewald, 1984).
Synthesis of Pyrazole Derivatives
Another study focused on the novel and efficient synthesis of pyrazole derivatives, showcasing the chemical versatility of triazolylmethanone structures. These compounds were characterized using various spectroscopic methods, highlighting the methodological advancements in synthesizing complex organic compounds (Hote & Lokhande, 2014).
Fluorescent Probes for Ion Detection
Triazolylmethanone derivatives have been investigated for their potential as fluorescent probes in detecting ions such as Cu2+ and Hg2+ in aqueous solutions. This research underscores the application of these compounds in environmental monitoring and analytical chemistry (Guo et al., 2014).
Antimicrobial and Anticonvulsant Evaluation
Novel synthetic pathways have led to the creation of compounds evaluated for their antibacterial, antifungal, and anticonvulsant activities. This highlights the potential of triazolylmethanone derivatives in developing new pharmaceuticals (Rajasekaran, Murugesan, & Anandarajagopal, 2006).
Inhibition of Enzymes Related to Neurodegenerative Diseases
Research into the development and characterization of inhibitors for enzymes like FAAH and MAGL, which are relevant in neurodegenerative diseases, has utilized triazolylmethanone derivatives. These studies contribute to understanding the biochemical pathways involved in diseases like Alzheimer's (Morera et al., 2012).
Mécanisme D'action
The mechanism of action for this compound is not available in the sources I found.
Propriétés
IUPAC Name |
[1-(3,4-dimethylphenyl)triazol-4-yl]-(4-ethylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-4-20-7-9-21(10-8-20)17(23)16-12-22(19-18-16)15-6-5-13(2)14(3)11-15/h5-6,11-12H,4,7-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOALAFSBMTRKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CN(N=N2)C3=CC(=C(C=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-ethylpiperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-(4-fluorophenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2369926.png)
![1-[(Methylamino)methyl]cyclopentan-1-ol](/img/structure/B2369928.png)



![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2369935.png)
![2-((6-(4-(2-fluorophenyl)piperazin-1-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2369936.png)
![Methyl [1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B2369940.png)
